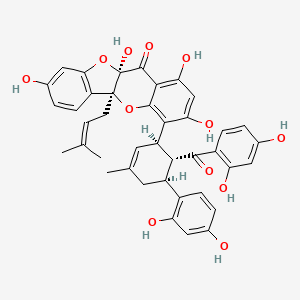
Cathayanon B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cathayanon B is a natural product found in Morus cathayana with data available.
Applications De Recherche Scientifique
Anticancer Properties
Cathayanon B, a compound isolated from the root bark of Morus cathayana, has shown promising results in scientific research, particularly in its potential anticancer applications. Research indicates that cathayanon B can inhibit HL-60 cell adhesion to BAEC with significant inhibitory rates, suggesting a role in combating cancer cell proliferation (Shen & Lin, 2001).
Antioxidant Activity
Another application of cathayanon B is in the area of antioxidant activity. Diels–Alder type adducts isolated from Morus cathayana, including cathayanon B, have been studied for their antioxidative properties. These compounds have shown effectiveness in inhibiting oxidative stress, which is crucial for preventing cellular damage and diseases related to oxidative stress (Zhang et al., 2009).
Antimicrobial and Cytotoxic Activities
Cathayanon B, along with other compounds from the genus Cathaya, has been assessed for antimicrobial and cytotoxic activities. This research is significant in exploring the potential of cathayanon B in treating infections and its role in cytotoxicity against various cancer cell lines, providing a foundation for future therapeutic applications (He et al., 2012).
Inhibitory Activity Against Tyrosine Kinase
Epoxyquinophomopsins A and B, derived from the endophytic fungus Phomopsis sp. isolated from Morus cathayana, have shown strong inhibitory properties against tyrosine kinases. This discovery is pivotal as tyrosine kinases are critical targets in cancer therapy, indicating that cathayanon B could play a role in developing new anticancer drugs (Hermawati et al., 2020).
Propriétés
Nom du produit |
Cathayanon B |
|---|---|
Formule moléculaire |
C40H36O12 |
Poids moléculaire |
708.7 g/mol |
Nom IUPAC |
(5aS,10aR)-4-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-32(27)51-40(39,50)38(49)35-31(47)17-30(46)34(37(35)52-39)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(48)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-47,50H,11-12H2,1-3H3/t25-,26-,33-,39+,40+/m1/s1 |
Clé InChI |
VUMCPXPDRABAGL-NNLMJVJUSA-N |
SMILES isomérique |
CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@]6([C@@](O5)(C7=C(O6)C=C(C=C7)O)CC=C(C)C)O |
SMILES canonique |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C5C(=C(C=C4O)O)C(=O)C6(C(O5)(C7=C(O6)C=C(C=C7)O)CC=C(C)C)O |
Synonymes |
cathayanon B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




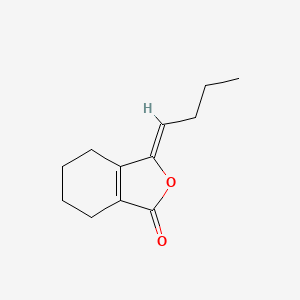

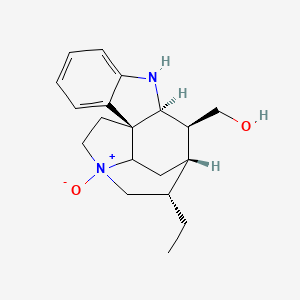
![Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester](/img/structure/B1250447.png)




![N-[(2R,6S,9S,14aS,15S,16S,20S,23S,25aS)-11-[(2-aminoethyl)amino]-2,15-dihydroxy-6-[(1R)-1-hydroxyethyl]-23-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-20-(hydroxymethyl)-16-methyl-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosin-9-yl]-4'-(octyloxy)biphenyl-4-carboxamide](/img/structure/B1250453.png)
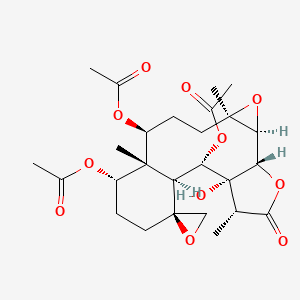
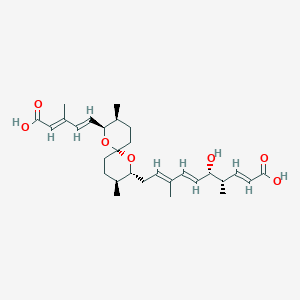
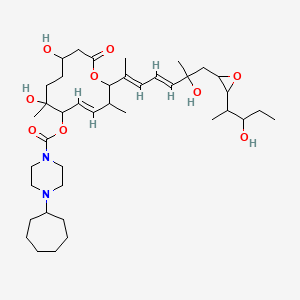
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1250461.png)